(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentanol ring with a sulfanyl group attached to one carbon and a 4-chlorophenyl group attached to another carbon . The exact spatial configuration can be determined by the (1R,2R) designation, which refers to the stereochemistry of the molecule .Scientific Research Applications
Synthesis and Structural Characterization
A study by Hirschler et al. (1994) reported the crystal structure of a dimeric (phenylsulfonyl)oxazolidine compound, emphasizing the conformational features of chlorophenyl-sulfonyl substituents and their implications for reaction mechanisms and molecular design J. Hirschler, B. Berger, M. Bolte, 1994. This research adds to the understanding of molecular architecture and its influence on chemical reactivity, providing a basis for designing new compounds with desired properties.
Reactivity and Addition Reactions
Kaya et al. (2014) explored the synthesis of cyclohexane derivatives, highlighting the selectivity in addition reactions involving compounds with similar structural motifs to "(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol". Their work sheds light on the nuanced reactivity of such molecules, offering pathways to novel derivatives with potential application in medicinal chemistry A. Kaya, A. Menzek, E. Şahin, 2014.
Potential in Drug Design
Ballatore et al. (2014) evaluated cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group, with specific reference to thromboxane A2 prostanoid (TP) receptor antagonists. This study illustrates the utility of cyclic sulfides in the design of bioactive compounds, potentially including derivatives of "(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol" C. Ballatore, B. C. Gay, L. Huang, K. Robinson, M. J. James, J. Trojanowski, V. Lee, K. Brunden, A. B. Smith, 2014.
Electrophile-Promoted Cyclization
Jana et al. (2003) investigated electrophile-promoted cyclization as a method for synthesizing homochiral substituted tetrahydrothiophenes. This process highlights the chemical versatility and potential applications of sulfur-containing cyclic compounds in synthesizing stereochemically complex structures G. Jana, A. Viso, Y. Díaz, S. Castillón, 2003.
properties
IUPAC Name |
(1R,2R)-2-(4-chlorophenyl)sulfanylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-11,13H,1-3H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJNULRRCGBQFZ-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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